Product packaging for 2-Methyl-3-M-tolyl-acrylic acid(Cat. No.:)

2-Methyl-3-M-tolyl-acrylic acid

Cat. No.: B11996132
M. Wt: 176.21 g/mol
InChI Key: CZHSVFRPPVNUGL-VQHVLOKHSA-N
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Description

2-Methyl-3-M-tolyl-acrylic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B11996132 2-Methyl-3-M-tolyl-acrylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-2-methyl-3-(3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+

InChI Key

CZHSVFRPPVNUGL-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C)/C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C=C(C)C(=O)O

Origin of Product

United States

Nomenclature and Structural Characterization

Knoevenagel-Type Condensation

A primary and efficient route for the synthesis of 2-Methyl-3-M-tolyl-acrylic acid involves a Knoevenagel-type condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.orgsigmaaldrich.com In a documented procedure, 3-methylbenzaldehyde (B113406) serves as the aldehyde component, which undergoes condensation with an active methylene compound, specifically methylmalonic acid. nih.gov The reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like pyridine. nih.gov The process involves the initial formation of a carbanion from methylmalonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methylbenzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product, this compound. nih.gov A notable yield of 90% has been reported for this transformation. researchgate.net

Table 1: Knoevenagel-Type Condensation for the Synthesis of this compound

Reactant 1Reactant 2CatalystSolventYield (%)Reference
3-MethylbenzaldehydeMethylmalonic AcidPiperidinePyridine90 nih.govresearchgate.net

Perkin Reaction

The Perkin reaction offers an alternative, albeit historically significant, method for the synthesis of α,β-unsaturated aromatic acids, which are structurally analogous to the target compound. nih.govsci-hub.sensf.gov This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid. youtube.comorganicchemistrytutor.com For the synthesis of this compound, this would conceptually involve the reaction of 3-methylbenzaldehyde with propanoic anhydride and sodium propanoate. The mechanism proceeds through the formation of an enolate from the anhydride, which then adds to the aldehyde. nih.gov Subsequent intramolecular acylation and elimination steps would yield the desired product. While a viable synthetic strategy, the yields and reaction conditions can be more demanding compared to the Knoevenagel condensation.

Functionalization of the Aryl Moiety

Nitration

Nitration of the aryl ring can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com Based on the directing effects, nitration of this compound is expected to yield a mixture of nitro-substituted products. The activation of the ortho and para positions by the methyl group and the deactivation of the ring by the acrylic acid group will influence the product distribution. A commercially available analogue, 2-Methyl-3-(3-nitro-phenyl)-acrylic acid, suggests that nitration can indeed occur on the aromatic ring. sigmaaldrich.comnih.gov

Table 2: Predicted Products of Nitration of this compound

ReagentsPredicted Major ProductsPredicted Minor Products
HNO₃, H₂SO₄2-Methyl-3-(4-nitro-3-methylphenyl)acrylic acid, 2-Methyl-3-(2-nitro-3-methylphenyl)acrylic acid2-Methyl-3-(5-nitro-3-methylphenyl)acrylic acid, 2-Methyl-3-(6-nitro-3-methylphenyl)acrylic acid

Halogenation

Halogenation, such as bromination or chlorination, typically proceeds in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃, which polarizes the halogen molecule to generate a potent electrophile. lumenlearning.com The substitution pattern is anticipated to follow the principles of electrophilic aromatic substitution, with the activating methyl group favoring substitution at the ortho and para positions. The synthesis of halogen-substituted cinnamic acid derivatives has been reported, indicating the feasibility of such transformations. nih.gov

Table 3: Predicted Products of Halogenation of this compound

ReagentsPredicted Major Products (X = Cl, Br)Predicted Minor Products (X = Cl, Br)
X₂, Lewis Acid2-Methyl-3-(4-halo-3-methylphenyl)acrylic acid, 2-Methyl-3-(2-halo-3-methylphenyl)acrylic acid2-Methyl-3-(5-halo-3-methylphenyl)acrylic acid, 2-Methyl-3-(6-halo-3-methylphenyl)acrylic acid

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are fundamental methods for forming carbon-carbon bonds on an aromatic ring. libretexts.orgmasterorganicchemistry.com These reactions involve the generation of a carbocation or an acylium ion as the electrophile, typically using an alkyl halide or an acyl halide with a strong Lewis acid catalyst. libretexts.orgchemguide.co.uk However, the presence of the deactivating acrylic acid group on the benzene ring significantly reduces its nucleophilicity, making Friedel-Crafts reactions challenging. The deactivating effect of the carbonyl group often inhibits these reactions. libretexts.org Therefore, direct Friedel-Crafts alkylation or acylation on this compound is expected to be difficult and may require harsh reaction conditions, potentially leading to low yields and a complex mixture of products.

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Key Synthetic Reactions

The creation of the carbon-carbon double bond and the introduction of the carboxylic acid group in the structure of 2-Methyl-3-M-tolyl-acrylic acid can be achieved through various synthetic strategies. The mechanisms of these reactions, particularly those involving catalysis, are intricate and involve multiple steps, intermediates, and transition states.

One plausible synthetic route to acrylic acid derivatives involves the hydroboration of alkynes. Cobalt-catalyzed hydroboration has emerged as a powerful tool for the regioselective and stereoselective synthesis of vinylboron compounds, which are versatile intermediates that can be further functionalized to yield the target acrylic acid. chinesechemsoc.orgresearchgate.net

The catalytic cycle for the cobalt-catalyzed hydroboration of terminal alkynes typically begins with a cobalt(II) precatalyst supported by a pincer ligand. researchgate.netnih.gov The reaction proceeds through a proposed mechanistic cycle involving cobalt(II) hydride and cobalt(II) vinyl species as key intermediates. nih.gov The general mechanism can be described as follows:

Formation of the Active Catalyst: The cobalt precatalyst reacts to form a highly active cobalt hydride (Co-H) species. chinesechemsoc.orgnih.gov This is considered a key intermediate in the functionalization of C-C multiple bonds. nih.gov

Alkyne Insertion: The terminal alkyne undergoes insertion into the Co-H bond. This step is often reversible and determines the regioselectivity of the reaction, leading to either α- (Markovnikov) or β- (anti-Markovnikov) vinylcobalt intermediates. nih.govrsc.org For the synthesis of a 2-methyl substituted acrylic acid, an α-selective insertion would be required.

σ-Bond Metathesis: The resulting vinylcobalt intermediate undergoes σ-bond metathesis with the hydroborating agent (e.g., pinacolborane, HBpin), which releases the vinylboronate product and regenerates the active cobalt hydride catalyst, thus closing the catalytic loop. rsc.org

A proposed mechanistic cycle for the α-selective cobalt-catalyzed hydroboration of terminal alkynes is depicted below. nih.gov

Table 1: Key Steps in Cobalt-Catalyzed Hydroboration of Alkynes

Step Description Key Species Involved
Catalyst Activation Generation of the active cobalt(II) hydride species from a precatalyst. Cobalt(II) precatalyst, [Co]-H
Alkyne Insertion Insertion of the alkyne into the cobalt-hydride bond. [Co]-H, Terminal Alkyne, Vinylcobalt intermediate

| Product Release | σ-bond metathesis with a borane (B79455) source to release the product and regenerate the catalyst. | Vinylcobalt intermediate, HBpin, Alkenyl boronate, [Co]-H |

This table provides a generalized overview of the mechanistic steps.

The efficiency and selectivity of the synthesis are governed by the stability and reactivity of various intermediates and transition states.

Cobalt(II) Hydride and Vinyl Intermediates: In cobalt-catalyzed hydroboration, cobalt(II) hydride and cobalt(II) vinyl complexes are crucial intermediates that dictate the primary reaction pathway. nih.gov The structure of the ligand supporting the cobalt center plays a significant role in stabilizing these intermediates and influencing the selectivity. researchgate.netnih.gov For instance, monoanionic NNN pincer ligands have been shown to favor the formation of Markovnikov products with high regioselectivity. nih.gov

Metallalactone Intermediates: In alternative synthetic routes, such as the coupling of ethylene (B1197577) and carbon dioxide, a key intermediate is a metallalactone. researchgate.netresearchgate.net The subsequent transformation of this intermediate, often involving β-hydride elimination, is a critical and challenging step to release the desired acrylate (B77674) product. researchgate.net

Coordinatively Unsaturated Cobalt(I) Species: Research has shown that in the absence of the alkyne substrate, the highly reactive cobalt(II) hydride can convert into a coordinatively unsaturated cobalt(I) complex. nih.gov This species can re-enter the main catalytic cycle, highlighting the dynamic nature of the cobalt species present in the reaction mixture. nih.gov

Proton transfer is a fundamental process in many organic reactions, including those for the synthesis of acrylic acids.

In the context of forming acrylic acid derivatives from metallalactone intermediates, a base-assisted enolization involving a direct proton transfer from the β-carbon to the carbonyl oxygen has been proposed as an energetically favorable pathway. researchgate.net This contrasts with the more classical β-hydride transfer to the metal center. researchgate.net

In aldol (B89426) condensation reactions, another route to acrylic acids, the acid-base properties of the catalyst are critical. cas.cnresearchgate.net The reaction involves the activation of reactants through proton abstraction or donation, facilitating the C-C bond formation. For example, in the synthesis of acrylic acid from acetic acid and formaldehyde, the acid-base sites on the catalyst surface work synergistically to facilitate the reaction cascade. cas.cn

Electrochemical Reaction Mechanisms

Electrochemical methods offer an alternative, often greener, pathway for synthesizing carboxylic acids and their derivatives. These reactions utilize electrical current to drive redox processes, often under mild conditions. rsc.org

Paired electrolysis represents an advanced electrochemical strategy where both the anodic and cathodic reactions are productively used. For instance, the decarboxylative coupling of alkenyl acids with diazo compounds can be achieved through paired electrolysis. rsc.org In such a system, the alkenyl carboxylic acid is oxidized at the anode via decarboxylation to generate a radical intermediate. Concurrently, the diazo compound is reduced at the cathode. These reactive intermediates can then couple to form the desired product.

A potential electrochemical route to a precursor for this compound could involve:

Anodic Oxidation: An appropriate carboxylate undergoes single-electron oxidation at the anode to form an acyloxyl radical, which then rapidly loses CO₂ to generate an alkyl or vinyl radical.

Cathodic Reduction: A suitable pro-electrophile is reduced at the cathode to generate a nucleophilic species.

Coupling: The radical species generated at the anode couples with the species from the cathode, or another substrate molecule, to form the final product.

The efficiency of such electrochemical reactions is highly dependent on parameters like electrode material, solvent, supporting electrolyte, and current density. rsc.org

Kinetic Studies of Formative Reactions

Kinetic studies provide quantitative insights into reaction rates, the influence of reactant concentrations, and temperature effects, which are essential for understanding reaction mechanisms and for process optimization. wvu.edu

For the cobalt-catalyzed hydroboration of terminal alkynes, kinetic investigations have revealed important aspects of the reaction mechanism. In one study using a cobalt catalyst with a CNC pincer ligand, the reaction was found to have a formal second-order dependence on the cobalt concentration. researchgate.net This suggests a more complex mechanism than a simple monomeric catalytic cycle, possibly involving a dimeric cobalt species in the rate-determining step.

Table 2: Kinetic Data for Cobalt-Catalyzed Hydroboration of a Terminal Alkyne

Parameter Observation Implication Reference
Order in [Cobalt] Formal second-order Suggests involvement of a dimeric cobalt species in the rate-determining step. researchgate.net
Substrate Affinity Alkynes exhibit higher affinity for the catalyst than alkene products. Contributes to high selectivity and prevents over-reduction or side reactions with the product. researchgate.net

| Stereoselectivity | Time-dependent stereoselectivity observed. | Allows for selective formation of Z-isomers at shorter reaction times and E-isomers at longer times. | researchgate.net |

This table summarizes kinetic findings from a study on a related cobalt-catalyzed reaction.

In the oxidation of propylene (B89431) to acrylic acid, kinetic models show the reaction rates are strongly dependent on the partial pressures of propylene and oxygen, as well as the reaction temperature. wvu.eduwvu.edu Such studies are crucial for designing industrial reactors and preventing thermal runaways in these highly exothermic reactions. wvu.edu

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy. For molecules like 2-Methyl-3-M-tolyl-acrylic acid, methods such as Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy.

Electronic Structure Analysis

Electronic structure analysis focuses on the arrangement of electrons within a molecule and its corresponding energy levels. This analysis is crucial for understanding a molecule's stability, geometry, and spectroscopic properties. While specific electronic structure calculations for this compound are not extensively documented in publicly available literature, studies on closely related compounds like cinnamic acid and its derivatives offer valuable insights.

For instance, DFT studies on cinnamic acid have been used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijirset.com The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and the kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Furthermore, computational studies on substituted phenyldiacetylenes have demonstrated the use of quantum chemical calculations to assign bands in experimental electronic absorption spectra. researchgate.net This approach could be similarly applied to this compound to interpret its spectroscopic signatures. The substitution of functional groups, such as the methyl group on the tolyl ring, can significantly influence the electronic structure. For example, studies on the effect of nitrogen substitution in polycyclic aromatic hydrocarbons have shown that even a single atom substitution can alter the electron affinity and the energies of molecular orbitals. nih.gov

Reactivity Predictions (e.g., Fukui functions)

Predicting the reactivity of a molecule is a key application of computational chemistry. Fukui functions are a powerful tool derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density when an electron is added to or removed from the system.

Molecular Dynamics Simulations

For compounds like this compound, MD simulations can be particularly insightful. For instance, MD simulations have been extensively used to study the behavior of similar molecules like cinnamic acid derivatives in biological systems. A study on potential matrix metalloproteinase-9 inhibitors used MD simulations to examine the stability of docked poses of cinnamic acid derivatives within the enzyme's active site. nih.govkoreascience.kr The simulations, which were run for 10 nanoseconds, provided information on the root-mean-square deviation (RMSD) of the ligand, indicating the stability of its binding. nih.govkoreascience.kr Such an approach could be used to investigate the potential biological activity of this compound.

Conformational Analysis and Energy Landscapes

Molecules that are not rigid can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them. This is often visualized through a potential energy landscape.

For this compound, the key flexible bonds would be the C-C single bonds that allow for rotation of the tolyl group and the carboxylic acid group. A computational study on cinnamic acid using DFT investigated the conformational preferences of its s-cis and s-trans isomers. scielo.org.mx The study found that in the gas phase, the s-cis conformer is slightly more stable than the s-trans conformer. scielo.org.mx A similar analysis for this compound would be crucial to understand its preferred three-dimensional structure, which in turn influences its physical properties and biological activity. The energy landscape, derived from these calculations, would map out the relative energies of different conformations and the transition states connecting them.

Reaction Pathway Modeling and Transition State Determination

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of the transition state. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and mechanism.

While specific reaction pathway modeling for this compound is not found in the reviewed literature, studies on related acrylic acid systems provide a clear framework. For example, kinetic models have been developed for the radical polymerization of acrylic acid, which include various reaction pathways such as backbiting and chain transfer reactions. uni-goettingen.de Furthermore, computational studies on the production of acrylic acid in Escherichia coli have involved modeling complex metabolic pathways. nih.gov For a specific reaction involving this compound, computational methods could be employed to propose a mechanism, locate the transition state structure, and calculate the activation energy, thereby providing a detailed, atomistic understanding of the reaction.

Computational Approaches for Intermolecular Interactions

The way molecules interact with each other governs the properties of materials in the solid and liquid states. Computational methods can quantify these non-covalent interactions, such as hydrogen bonding and π-π stacking.

For this compound, a detailed analysis of its crystal structure has provided experimental data on its intermolecular interactions. koreascience.kranalis.com.my The crystal structure reveals that the molecules form dimers through intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. koreascience.kranalis.com.my These dimers are further linked by C-H···O hydrogen bonds. koreascience.kranalis.com.my

Table of Intermolecular Interactions in Crystalline 2-Methyl-3-(3-methylphenyl)acrylic acid

Interaction TypeAtoms InvolvedDistance (Å)Symmetry Code
O-H···O Hydrogen BondO1-H1···O2--x, -y, -z + 1
C-H···O Hydrogen BondC8-H8···O2--x + 1, y + 1/2, -z + 1/2
π-π InteractionCg···Cg3.006x, -y + 1/2, z - 1/2
π-π InteractionCg···Cg3.396x, -y + 1/2, z + 1/2
C-H···π InteractionC10-H10C···Cg3.610 (3)x, -y + 1/2, z + 1/2
C-O···π InteractionC1-O2···Cg3.895 (3)x - 1, y, z
Data sourced from Muhammad et al. (2008). koreascience.kranalis.com.my Cg refers to the centroid of the benzene (B151609) ring.

Academic and Industrial Applications Non Pharmaceutical Focus

Utilization as a Chemical Intermediate in Organic Synthesis

The reactivity of its constituent functional groups allows 2-Methyl-3-M-tolyl-acrylic acid to serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid can undergo esterification and amidation, while the double bond is susceptible to addition reactions and polymerization.

Precursor for Specialty Chemicals

As a substituted acrylic acid, this compound is a foundational block for creating a range of specialty chemicals. Its synthesis is typically achieved through a Knoevenagel-type condensation of 3-methylbenzaldehyde (B113406) with methylmalonic acid in the presence of a base like piperidine. nih.gov This same reactivity profile allows it to be a starting point for further chemical elaboration. For instance, derivatives such as 2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester have been synthesized, showcasing its utility in building more complex molecular frameworks. nih.gov The presence of the tolyl group also allows for modifications on the aromatic ring, further expanding its potential as a precursor.

Building Block for Polymer Synthesis

Acrylic acid and its esters are widely used monomers in the polymer industry due to their ability to undergo free-radical polymerization. Copolymers based on acrylic acid are used in a vast array of applications, from adhesives to coatings and textiles. cir-safety.orgnih.gov While specific polymerization studies on this compound are not extensively documented, its structural similarity to other acrylic monomers suggests its potential as a comonomer. cir-safety.org Incorporating this molecule into a polymer chain would introduce both hydrophobicity (from the tolyl group) and a reactive carboxylic acid handle, which could be used for subsequent cross-linking or functionalization of the polymer. This makes it a candidate for creating specialty polymers with tailored properties such as specific thermal resistance, solubility, or adhesive characteristics. nih.gov

Synthesis of Dyes

The core structure of this compound, containing an aromatic ring conjugated with a carboxylated double bond, is a chromophore system that is a common feature in various dye molecules. While direct application of this specific compound in commercial dye synthesis is not prominent in available literature, its derivatives possess the necessary features. The aromatic tolyl group can be functionalized with auxochromic groups (such as -OH or -NH2) to modify and intensify the color. The acrylic acid portion provides a means to covalently bond the dye to substrates like textiles.

Feedstock for Chiral Synthons

Asymmetric synthesis, the generation of a specific enantiomer of a chiral molecule, is of paramount importance in chemistry. du.ac.inuwindsor.caresearchgate.net Molecules like this compound, although achiral itself, can serve as prochiral substrates. The double bond can be subjected to asymmetric hydrogenation or other addition reactions using chiral catalysts to create one or more chiral centers with high selectivity. du.ac.innih.gov Furthermore, the carboxylic acid group can be reacted with a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of subsequent reactions before being removed. uwindsor.ca This approach allows the use of achiral starting materials to generate enantiomerically pure compounds, which are valuable in many areas of chemical synthesis.

Role in Agrochemical Research

The search for new and effective agrochemicals is a continuous effort to improve crop yields and manage pests and weeds. Derivatives of various carboxylic acids have shown promise in this field. For example, aryloxyacetic acids have been designed and synthesized as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a target for herbicides. beilstein-journals.orgnih.gov Research has shown that specific substituted derivatives can exhibit high herbicidal activity, sometimes surpassing commercial standards, while remaining safe for crops like maize. beilstein-journals.orgnih.gov

While this compound itself has not been identified as a leading agrochemical candidate, its structure is analogous to compounds investigated for such purposes. The development of pro-herbicides, which are inactive molecules converted to active herbicides within the target plant, is an active area of research. nih.gov The acrylic acid moiety and the tolyl group could be modified to create derivatives with potential herbicidal or fungicidal properties, making it a relevant scaffold for screening and development in agrochemical research. rsc.org

Contributions to Materials Science and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govacs.orgrsc.org Cinnamic acids and their derivatives are exemplary molecules in this field due to their ability to form predictable hydrogen-bonding patterns and participate in [2+2] cycloaddition reactions in the solid state. acs.org

The crystal structure of 2-Methyl-3-(3-methylphenyl)acrylic acid has been studied in detail, revealing key insights into its solid-state behavior. nih.govresearchgate.net The molecules form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are further linked by other interactions, including C-H···O hydrogen bonds and π–π stacking interactions between the benzene (B151609) rings of adjacent molecules. nih.govresearchgate.net

The precise arrangement of molecules in the crystal lattice is critical. The study of 2-Methyl-3-(3-methylphenyl)acrylic acid provides valuable data on how substituents on the phenyl ring influence the packing and intermolecular forces, which is fundamental to predicting and controlling the structure and properties of new materials. acs.orgresearchgate.net This knowledge is crucial for designing materials with specific optical, electronic, or mechanical properties.

Crystallographic Data for 2-Methyl-3-(3-methylphenyl)acrylic acid

The table below summarizes key crystallographic data obtained from single-crystal X-ray diffraction studies. nih.gov

Parameter Value
Chemical FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.4430 (9) Å
b13.4094 (16) Å
c10.2746 (12) Å
β110.745 (4)°
Volume959.0 (2) ų
Z4

This detailed structural information contributes to the broader understanding of how to engineer crystalline materials from organic molecules.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of 2-Methyl-3-(m-tolyl)acrylic acid from various matrices. The choice of technique depends on the volatility and polarity of the compound and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like 2-Methyl-3-(m-tolyl)acrylic acid. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for this class of compounds.

Detailed research findings on the specific HPLC analysis of 2-Methyl-3-(m-tolyl)acrylic acid are not extensively published. However, methodologies for closely related cinnamic acid derivatives provide a strong basis for method development. For instance, a reversed-phase HPLC system has been successfully developed to separate a large series of simple phenolics, including 26 cinnamic acid derivatives, using a prepacked LiChrosorb column. The separation was achieved with a gradient elution of methanol (B129727) in formic acid-acidified water, with UV detection at 280 nm. epa.gov For the analysis of cinnamaldehyde (B126680) and its metabolite cinnamic acid in rat plasma, a C18 column with a mobile phase of methanol, acetonitrile (B52724), and 2% glacial acetic acid has been utilized, with UV detection at 292 nm. rsc.org

Based on these established methods for similar compounds, a hypothetical HPLC method for 2-Methyl-3-(m-tolyl)acrylic acid can be proposed. A C18 column would be a suitable stationary phase due to the nonpolar nature of the tolyl group and the carbon backbone. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an acidified aqueous phase (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. Detection would be effectively achieved using a UV detector, likely in the range of 210-280 nm, where the aromatic ring and conjugated system exhibit strong absorbance.

Table 1: Proposed HPLC Parameters for the Analysis of 2-Methyl-3-(m-tolyl)acrylic acid

Parameter Suggested Condition
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Detection UV at 254 nm or Diode Array Detector (DAD)

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like 2-Methyl-3-(m-tolyl)acrylic acid, which have low volatility and can exhibit poor peak shape due to their polarity and tendency to form hydrogen bonds, derivatization is often necessary.

A common approach is to convert the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester. For instance, a reliable GC-MS method was developed for the determination of nine residual acrylic monomers, including acrylic acid and methacrylic acid, in acrylic resins. chrom-china.com In this method, the separation was achieved on a polar DB-WAX column. chrom-china.com For the analysis of acrylic acid in various food products, a headspace analyzer coupled with GC-MS has been validated. nih.gov

For 2-Methyl-3-(m-tolyl)acrylic acid, a potential GC method would involve derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) ester. The resulting derivative would be more volatile and less polar, making it amenable to GC analysis. A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), would be suitable for separating the derivatized analyte from other components. Detection can be achieved with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.

Table 2: Proposed GC Parameters for the Analysis of Derivatized 2-Methyl-3-(m-tolyl)acrylic acid

Parameter Suggested Condition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Stationary Phase Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial oven temperature of 100 °C, ramped to 250 °C

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

A UPLC method for 2-Methyl-3-(m-tolyl)acrylic acid would likely be a direct transfer and optimization of an existing HPLC method. By using a sub-2 µm particle size C18 column and a higher flow rate, the analysis time could be significantly reduced while maintaining or even improving the separation efficiency. The mobile phase composition would be similar to that used in HPLC, consisting of acetonitrile and acidified water. UPLC is often coupled with mass spectrometry (UPLC-MS) to provide highly sensitive and selective detection.

Table 3: Proposed UPLC Parameters for the Analysis of 2-Methyl-3-(m-tolyl)acrylic acid

Parameter Suggested Condition
Stationary Phase C18 sub-2 µm column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Elution Mode Gradient
Flow Rate 0.4-0.6 mL/min
Column Temperature 40-50 °C

| Detection | UV or Mass Spectrometry (MS) |

Spectroscopic Identification Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of 2-Methyl-3-(m-tolyl)acrylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the closely related compound, 2-(m-tolyl)acrylic acid, the following NMR data has been reported in CDCl3:

¹H NMR (400 MHz, CDCl₃): δ = 7.24-7.33 (m, 3H, C₆H₄), 7.13-7.15 (m, 1H, C₆H₄), 6.54 (s, 1H, CCH₂), 6.02 (s, 1H, CCH₂), 2.38 (s, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃): δ = 172.15, 140.85, 138.25, 136.19, 129.58, 129.17, 128.48, 128.32, 125.79, 21.43.

For 2-Methyl-3-(m-tolyl)acrylic acid, the ¹H NMR spectrum would be expected to show an additional singlet for the methyl group on the acrylic double bond, and the signals for the vinyl protons would be modified. The ¹³C NMR spectrum would show an additional carbon signal for this methyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyl-3-(m-tolyl)acrylic acid would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700 cm⁻¹, and C-O stretching bands. Additionally, bands corresponding to the C=C double bond and the aromatic ring (C-H and C=C stretching) would be present.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Under electron ionization (EI), 2-Methyl-3-(m-tolyl)acrylic acid would be expected to show a molecular ion peak corresponding to its molecular weight (176.21 g/mol ). Common fragmentation pathways would likely involve the loss of the carboxylic acid group, the methyl group, and fragmentation of the tolyl ring.

X-ray Diffraction for Purity and Structural Confirmation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive structural confirmation and can also be used to assess the purity of a crystalline sample.

The crystal structure of 2-Methyl-3-(m-tolyl)acrylic acid has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure reveals that the molecules form centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups. nih.gov These dimers are further linked by C—H···O hydrogen bonds. nih.gov

Table 4: Crystal Data and Structure Refinement for 2-Methyl-3-(m-tolyl)acrylic acid

Parameter Value
Empirical formula C₁₁H₁₂O₂
Formula weight 176.21
Temperature 296(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.4430 (9) Å, b = 13.4094 (16) Å, c = 10.2746 (12) Å
α = 90°, β = 110.745 (4)°, γ = 90°
Volume 959.0 (2) ų
Z 4
Calculated density 1.221 Mg/m³
Final R indices [I>2σ(I)] R1 = 0.056, wR2 = 0.185

Data sourced from the Cambridge Crystallographic Data Centre. nih.gov

Exploration of Molecular Interactions Non Clinical Biochemical Studies

In Vitro Enzymatic Interaction Studies

The interaction of 2-Methyl-3-M-tolyl-acrylic acid and its structural analogs with various enzymes has been a subject of scientific inquiry, particularly concerning enzyme inhibition.

C-terminal binding proteins (CtBPs) are transcriptional co-regulators that possess a unique dehydrogenase domain, making them a target in therapeutic research. While direct studies on this compound are limited, research into structurally similar substrate-competitive inhibitors provides significant insight.

A study focused on designing inhibitors for CtBP's dehydrogenase activity identified several potent compounds based on a similar chemical scaffold. For instance, 2-(hydroxyimino)-3-phenylpropanoic acid was identified as a potent CtBP inhibitor, and subsequent modifications led to even more effective molecules. The research involved the synthesis of 2-Hydroxy-3-(m-tolyl)acrylic acid, a very close analog of the subject compound, as part of this investigative line. These inhibitors function by competing with the natural substrate for the enzyme's active site.

However, recent studies emphasize the need for careful evaluation of these inhibitors, as research on compounds like MTOB (4-methylthio-2-oxobutanoate) and 4-Cl-HIPP suggests potential off-target effects. Experiments using cells where CtBP genes were knocked out showed that the inhibitors still induced a majority of their transcriptional changes, indicating that their effects are not exclusively mediated through CtBP.

Table 1: IC₅₀ Values of CtBP Dehydrogenase Inhibitors

CompoundIC₅₀ (µM)Reference
2-(hydroxyimino)-3-phenylpropanoic acid0.24
4-chloro-analogue0.18
3-chloro-analogue0.17

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in medicinal chemistry, particularly for neurodegenerative diseases. The inhibition of these enzymes prevents the breakdown of essential neurotransmitters.

A wide array of chemical scaffolds, such as those based on acridine, uracil (B121893), and benzothiazolone, have been synthesized and evaluated for their ability to inhibit AChE and BChE. These studies often involve creating a series of derivatives to establish a structure-activity relationship (SAR) and identify the most potent inhibitors. For example, studies on uracil derivatives showed that modifications to the aromatic ring significantly influenced the inhibitory activity against AChE. Similarly, research on m-tolyl acetate (B1210297) derivatives has been conducted in the context of their cholinesterase-inhibiting insecticidal properties.

Despite the extensive research into cholinesterase inhibitors, a specific investigation into the cholinesterase inhibitory activities of derivatives of this compound is not documented in the available scientific literature.

Ligand-Protein Binding Affinity Investigations (Computational and Experimental)

The binding affinity of a ligand to its protein target is fundamental to its biological activity. Both computational and experimental methods are employed to elucidate these interactions. For inhibitors related to this compound, binding studies have focused on the dehydrogenase domain of CtBP.

Experimental in vitro assays have confirmed that substrate-analog inhibitors bind to the active site of CtBP. Docking simulations and crystal structure analysis further illuminate these interactions. For example, the crystal structure of CtBP1 has been resolved with the substrate analog MTOB and the cofactor NAD+, revealing the precise binding mode within the catalytic pocket. Computational studies, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting how a ligand might interact with a protein. These models can identify key amino acid residues responsible for binding through hydrogen bonds, hydrophobic interactions, or π-π stacking, as demonstrated in studies of cholinesterase inhibitors. Such analyses suggest that the mechanism of inhibition for many compounds is the physical obstruction of the active site entrance.

General Biochemical Effects on Metabolic Pathways (e.g., Malonic Acid Production in Plants)

Malonic acid is a dicarboxylic acid that plays various roles in biochemistry. In plants, it can be toxic as it inhibits succinate (B1194679) dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle. Plants possess detoxification pathways, such as the conversion of malonic acid to malonyl-CoA by the enzyme malonyl-CoA synthetase, which is encoded by the AAE13 gene in Arabidopsis thaliana. The production of malonic acid in plant cells can occur through several routes, including the hydrolysis of malonyl-CoA.

In the field of synthetic biology, metabolic pathways in microbes are being engineered to produce valuable chemicals like malonic acid from renewable resources. One successful strategy involves creating an artificial pathway that utilizes malonyl-CoA as a direct precursor, which is then hydrolyzed to malonic acid by a malonyl-CoA hydrolase enzyme.

While the biochemistry of malonic acid production and metabolism is well-studied, there is no documented evidence in the scientific literature of this compound having a direct biochemical effect on malonic acid production or related metabolic pathways in plants or other organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Methyl-3-M-tolyl-acrylic acid, and what are their key optimization parameters?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between m-tolyl aldehydes and methyl acrylate derivatives under acidic or basic catalysis. Key parameters include temperature control (80–100°C), solvent selection (e.g., acetic acid for reflux conditions), and catalyst choice (e.g., anhydrous ZnCl₂ for cyclization). Post-synthesis purification often involves recrystallization from polar aprotic solvents like DMF. Structural confirmation requires spectroscopic techniques (¹H/¹³C NMR for functional groups) and X-ray crystallography for absolute configuration determination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation, requiring high-quality crystals grown via slow evaporation. Refinement parameters should maintain a data-to-parameter ratio >20:1 and R-factor <0.06. Complementary techniques include:

  • ¹H NMR (δ 6.2–7.8 ppm for aromatic/acrylic protons)
  • IR spectroscopy (C=O stretch ~1700 cm⁻¹)
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
    2D NMR (COSY, HSQC) resolves overlapping signals in complex cases .

Advanced Research Questions

Q. How can researchers address data inconsistencies during crystallographic refinement of this compound derivatives?

  • Methodological Answer : Use SHELXL software for multi-step validation:

Verify hydrogen bonding networks against electron density maps.

Analyze residual density peaks (<1 eÅ⁻³).

Check for twinning using R(int) values (<0.05).
For disordered datasets, apply thermal parameter restraints and the SQUEEZE procedure (PLATON) to model solvent molecules. Cross-validate bond lengths (>0.02 Å discrepancies) with spectroscopic data .

Q. What experimental design considerations are critical when developing novel derivatives via multicomponent reactions?

  • Methodological Answer : Optimize reactant ratios (1:1:1 for three-component systems) and employ telescoped processes to minimize intermediate isolation. Use DMF as a solvent at 80–100°C with ZnCl₂ (5 mol%) to catalyze cyclization. Monitor progress via TLC (hexane/EtOAc 3:1) and purify through acid-base extraction (1M HCl/NaHCO₃). Validate regioisomers via NOESY correlations in NMR .

Q. What strategies resolve spectral overlaps in ¹H NMR analysis of analogs?

  • Methodological Answer :

  • Variable-temperature NMR (VT-NMR) separates broad signals caused by hindered rotation.
  • Deuterated DMSO-d₆ enhances resolution of acidic protons.
  • 2D techniques : HSQC (¹³C-¹H correlations) and COSY (J-coupled networks).
  • NOE enhancements at ≥400 MHz distinguish stereoisomers.
    Quantitative E/Z isomer analysis integrates distinct olefinic protons (δ 6.1–6.8 ppm) .

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